molecular formula C25H23N3O2S B5137466 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B5137466
M. Wt: 429.5 g/mol
InChI Key: GGZYACIWNQYFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, phenyl groups, and a phenylsulfanyl group

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of aromatic amines with α,β-unsaturated acids, esters, or nitriles. Acidic or basic catalysts are often required to facilitate these reactions . One common synthetic route involves the reaction of N-aryl-α-methyl-β-alanine with ethyl acetoacetate under reflux conditions for several hours, followed by cooling and purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has a wide range of scientific research applications In chemistry, it is used as a starting material for the synthesis of various heterocyclic compoundsIn industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring and phenyl groups play a crucial role in its binding to target molecules, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can be compared with other similar compounds, such as N-aryl-β-alanines and their derivatives. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the pyrazole ring, phenyl groups, and phenylsulfanyl group in this compound distinguishes it from other related compounds .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-18-22(25(30)28(27(18)2)20-14-8-4-9-15-20)26-24(29)23(19-12-6-3-7-13-19)31-21-16-10-5-11-17-21/h3-17,23H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZYACIWNQYFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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